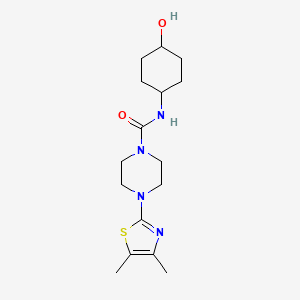![molecular formula C16H20N2O3 B6636750 2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)
2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol, also known as E-4031, is a chemical compound that has been extensively studied for its potential use as a research tool in the field of cardiovascular research. This compound is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which plays a crucial role in cardiac repolarization.
Mecanismo De Acción
2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol exerts its effects by binding to the pore-forming subunit of the IKr channel, which is responsible for the rapid repolarization phase of the cardiac action potential. By blocking IKr, 2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol prolongs the action potential duration and QT interval, which can lead to arrhythmias and sudden cardiac death.
Biochemical and Physiological Effects:
In addition to its effects on cardiac electrophysiology, 2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol has been shown to have other biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, reduce the release of inflammatory cytokines, and decrease the expression of adhesion molecules in endothelial cells. 2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol has also been shown to have anticonvulsant effects and to modulate the activity of the autonomic nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol in lab experiments is its selectivity for the IKr channel. This allows researchers to specifically target this channel and study its role in various physiological processes. However, one limitation of 2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol is its potential for off-target effects, as it has been shown to block other ion channels at higher concentrations.
Direcciones Futuras
There are several future directions for research on 2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol. One area of interest is the development of more selective IKr blockers that have fewer off-target effects. Another area of research is the investigation of the role of IKr in other physiological processes, such as insulin secretion and neuronal excitability. Finally, 2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol may have potential therapeutic applications in the treatment of arrhythmias and other cardiovascular disorders, although further studies are needed to determine its safety and efficacy.
Métodos De Síntesis
The synthesis of 2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol involves a multi-step process that starts with the reaction of 2-bromo-5-nitropyridine with 2-ethoxyphenylmagnesium bromide to give 2-(2-ethoxyphenyl)-5-nitropyridine. This intermediate is then reduced with lithium aluminum hydride to form 2-(2-ethoxyphenyl)-5-aminopyridine. The final step involves the reaction of 2-(2-ethoxyphenyl)-5-aminopyridine with 2-chloroethanol in the presence of potassium carbonate to give 2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol.
Aplicaciones Científicas De Investigación
2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol has been widely used in scientific research as a tool to investigate the role of IKr in cardiac repolarization. It has been shown to be a potent and selective blocker of IKr in various animal models, including guinea pigs, rabbits, and dogs. 2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol has also been used to study the effects of IKr blockade on cardiac electrophysiology, including action potential duration and QT interval prolongation.
Propiedades
IUPAC Name |
2-[5-[(2-ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-20-15-6-4-3-5-13(15)11-17-14-7-8-16(18-12-14)21-10-9-19/h3-8,12,17,19H,2,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUFECOTTYSHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=CN=C(C=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)




![(2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone](/img/structure/B6636691.png)

![Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)
![Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone](/img/structure/B6636722.png)
![N-benzyl-6-[2-(1H-indol-3-yl)ethylamino]-N,2-dimethylpyrimidine-4-carboxamide](/img/structure/B6636727.png)

![2-[(4-Phenylsulfanylphenyl)methylamino]ethanol](/img/structure/B6636734.png)
![3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)
